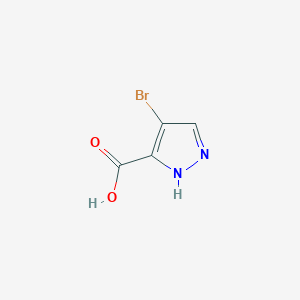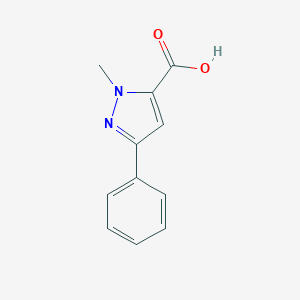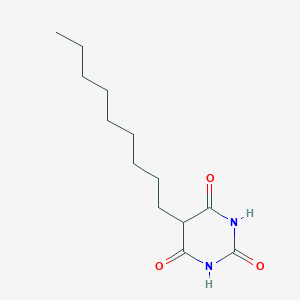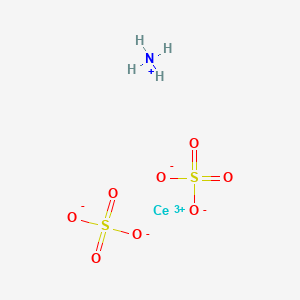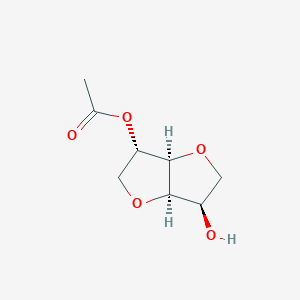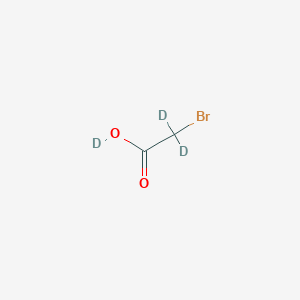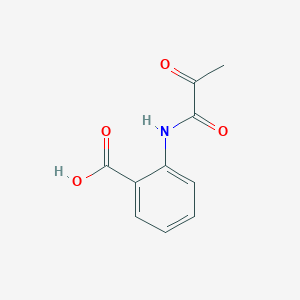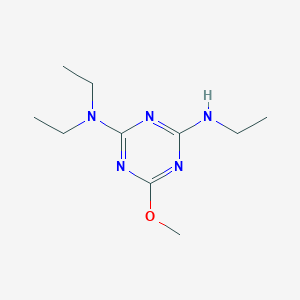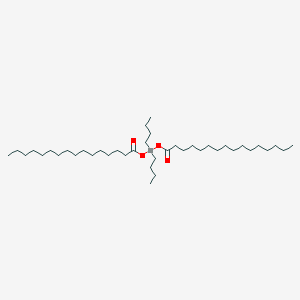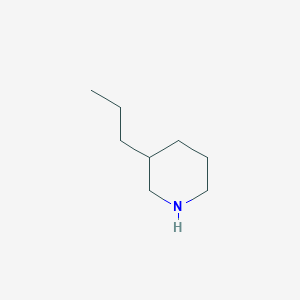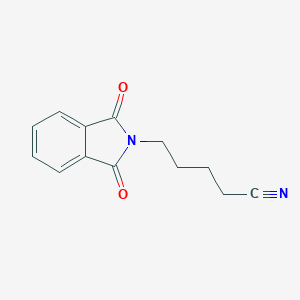
5-(1,3-Dioxoisoindol-2-yl)pentanenitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-(1,3-Dioxoisoindol-2-yl)pentanenitrile involves complex chemical reactions that have been explored to optimize yield and purity. Recent advancements in synthetic methodologies include microwave-assisted 1,3-dipolar cycloaddition reactions, offering an eco-friendly approach to constructing five-membered heterocycles with improved efficiency and selectivity (Piñeiro & Melo, 2009). These methods highlight the importance of innovative techniques in enhancing the synthesis process of complex molecules.
Molecular Structure Analysis
The molecular structure of 5-(1,3-Dioxoisoindol-2-yl)pentanenitrile is characterized by its unique 1,3-dioxoisoindolyl core, which significantly influences its chemical behavior and properties. Studies on related molecules, such as methylene-linked liquid crystal dimers, provide insights into the significance of molecular architecture in determining phase behavior and material properties (Henderson & Imrie, 2011).
Chemical Reactions and Properties
The chemical reactivity of 5-(1,3-Dioxoisoindol-2-yl)pentanenitrile involves its participation in a variety of chemical reactions, underpinning its versatile applications. Notably, the molecule can engage in 1,3-dipolar cycloaddition reactions, which are pivotal in synthesizing heterocyclic compounds. The microwave-assisted approach to these reactions signifies a move towards greener and more efficient synthetic routes (Piñeiro & Melo, 2009).
Physical Properties Analysis
The physical properties of 5-(1,3-Dioxoisoindol-2-yl)pentanenitrile, including its melting point, solubility, and stability, are crucial for its handling and application in various domains. While specific studies on this compound are scarce, research on similar compounds offers valuable insights. For instance, the study of methylene-linked liquid crystal dimers reveals the impact of molecular structure on melting points and mesophase stability, which can be related to the physical behavior of 5-(1,3-Dioxoisoindol-2-yl)pentanenitrile (Henderson & Imrie, 2011).
Applications De Recherche Scientifique
Synthesis and Reactivity :
- Li et al. (2015) described a metal-free oxidative 1,2-alkylarylation of unactivated alkenes with acetonitriles, which leads to the synthesis of 5-oxo-pentanenitriles. This method represents a new approach to acyclic molecules through metal-free oxidative alkene 1,2-alkylarylation (Li et al., 2015).
Theoretical Studies and Modeling :
- Bozkaya and Özkan (2012) conducted a comprehensive theoretical investigation of the thermal rearrangements of various compounds, including 1-hexen-5-yne and 1,2,5-hexatriene, using density functional theory (DFT) and other high-level ab initio methods. This research offers insights into the pyrolysis of related chemical systems (Bozkaya & Özkan, 2012).
Medical and Biological Applications :
- Asadollahi et al. (2019) synthesized a series of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives and evaluated their antiepileptic activity. This study highlights the potential medical applications of compounds structurally related to 5-(1,3-Dioxoisoindolin-2-yl)pentanenitrile (Asadollahi et al., 2019).
Molecular Design and Docking :
- The synthesis and molecular docking of novel phthalimide derivatives bearing amino acid conjugated anilines were explored by Asadollahi et al. (2019), offering insights into the interaction of these compounds with biological targets (Asadollahi et al., 2019).
Materials Science and Nanotechnology :
- Nguyen et al. (2011) discussed the creation of a supramolecular aggregate of single-molecule magnets, showcasing the potential of compounds like 5-(1,3-Dioxoisoindolin-2-yl)pentanenitrile in materials science and nanotechnology applications (Nguyen et al., 2011).
Propriétés
IUPAC Name |
5-(1,3-dioxoisoindol-2-yl)pentanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c14-8-4-1-5-9-15-12(16)10-6-2-3-7-11(10)13(15)17/h2-3,6-7H,1,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCZUDLRWMQRDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80280969 | |
| Record name | STK366373 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxoisoindol-2-yl)pentanenitrile | |
CAS RN |
15102-28-0 | |
| Record name | NSC19467 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19467 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | STK366373 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

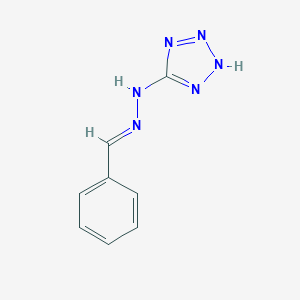
![5-Methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B84183.png)
